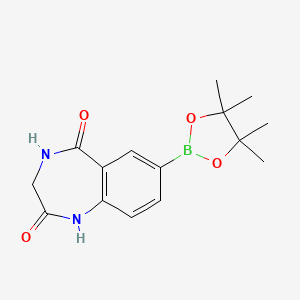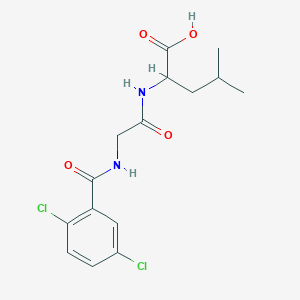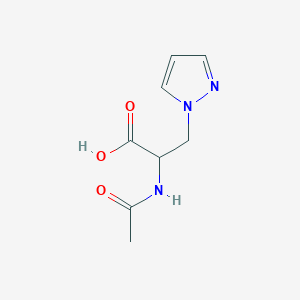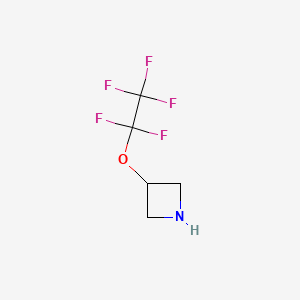
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluoro substituent, and a methoxy group on a phenyl ring, which is further connected to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoro-2-methoxyaniline, followed by reduction to introduce the amino group. The resulting intermediate undergoes acylation with acetyl chloride to form the ethanone derivative. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and a methoxy group, which can significantly influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit enhanced solubility and stability, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C9H11ClFNO2 |
|---|---|
Molekulargewicht |
219.64 g/mol |
IUPAC-Name |
1-(5-amino-4-fluoro-2-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(12)6-3-8(11)7(10)4-9(6)13-2;/h3-4H,11H2,1-2H3;1H |
InChI-Schlüssel |
OMOAQWQIANREJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1OC)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)


![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)



